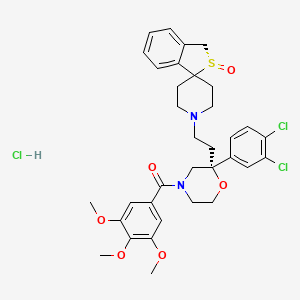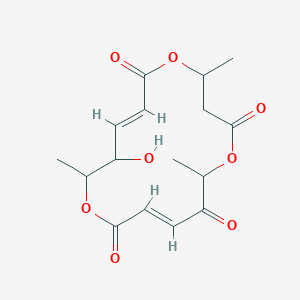
Macrosphelide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrosphelide B is a natural product found in Microsphaeropsis with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Macrosphelide B (MSB) has been the focus of extensive synthesis research. Efficient total synthesis methods have been developed for macrosphelide B and its transformation into macrosphelide A. These syntheses involve complex chemical processes such as oxidation and stereoselective reduction (Kobayashi et al., 2000). Innovative synthetic methods using intramolecular nitrile oxide-olefin cycloaddition (INOC) have also been explored for the construction of macrosphelide B's macrolactone skeleton, demonstrating the potential for efficient and versatile synthesis procedures (Paek & Suh, 2011).
Anticancer and Anti-Metastatic Properties
- MSB has shown promise in inhibiting metastasis. It was found to inhibit adhesion of sialyl Lewis(x) (sLe(x))-expressing cells to endothelial cells, suggesting its potential in suppressing lung metastasis of certain cancer cells without affecting normal cells. This selectivity makes it a significant subject for cancer research (Fukami et al., 2002).
Cell-Cell Adhesion Inhibition
- Macrosphelides A and B have been identified as inhibitors of cell-cell adhesion, classified as 16-membered macrocyclic compounds. These compounds interrupt the adhesion of certain types of cells to endothelial cells, which is a crucial process in various biological and pathological processes including immune response and tumor metastasis (Takamatsu et al., 1996).
Potential in Therapeutic Applications
- Research into MSB's structure and synthesis has paved the way for exploring its potential in therapeutic applications. For instance, the study of macrosphelide derivatives and their structure-activity relationships can contribute to the design of more potent inhibitors of cell-cell adhesion, which may be applicable in treating diseases like cancer and chronic inflammation (Fukami et al., 1999).
Apoptosis-Inducing Properties
- Macrosphelides have been observed to induce apoptosis in certain human lymphoma cells, indicating their potential as a novel approach in cancer therapy. This has led to the exploration of artificial macrosphelides and their synthesis for enhanced biological evaluation, particularly focusing on their apoptosis-inducing activity (Matsuya & Nemoto, 2010).
Propriétés
Nom du produit |
Macrosphelide B |
|---|---|
Formule moléculaire |
C16H20O8 |
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
(7E,13E)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone |
InChI |
InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+ |
Clé InChI |
BUJQDSFTDISLDT-YDFGWWAZSA-N |
SMILES isomérique |
CC1CC(=O)OC(C(=O)/C=C/C(=O)OC(C(/C=C/C(=O)O1)O)C)C |
SMILES canonique |
CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C |
Synonymes |
macrosphelide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)
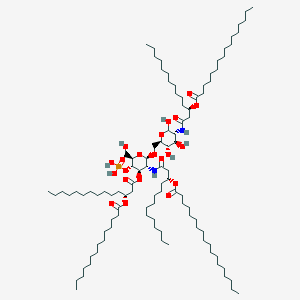
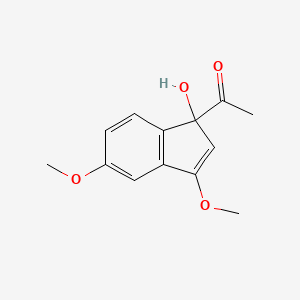
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)


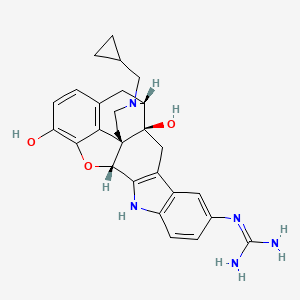
![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)
